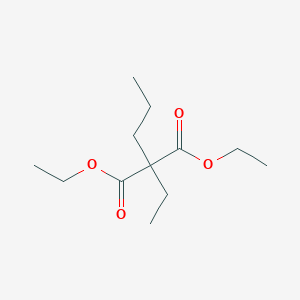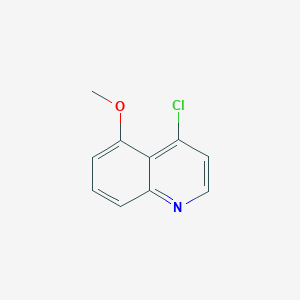
1-Isopropyl-4-(4-hydroxyphenyl)piperazine
Descripción general
Descripción
4-(4-Isopropilpiperazin-1-il)fenol es un compuesto químico con la fórmula molecular C13H20N2O y un peso molecular de 220.31 g/mol . Es un sólido cristalino blanco con un punto de fusión de 274.4°C . Este compuesto se utiliza principalmente como intermedio en la síntesis de productos farmacéuticos, particularmente en la producción de agentes antifúngicos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-(4-Isopropilpiperazin-1-il)fenol generalmente involucra la reacción de 4-clorofenol con 4-isopropilpiperazina . La reacción se lleva a cabo en presencia de una base como carbonato de potasio en un disolvente adecuado como dimetilformamida . La mezcla se calienta a reflujo durante varias horas, después de lo cual el producto se aísla por filtración y recristalización .
Métodos de Producción Industrial
En entornos industriales, la síntesis de 4-(4-Isopropilpiperazin-1-il)fenol sigue una ruta similar pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados asegura una calidad de producción constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(4-Isopropilpiperazin-1-il)fenol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo fenólico puede oxidarse para formar quinonas.
Reducción: El compuesto puede reducirse para formar alcoholes correspondientes.
Sustitución: El hidrógeno fenólico puede ser sustituido con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen y .
Reducción: Se utilizan agentes reductores como y .
Sustitución: Los electrófilos como haluros de alquilo y cloruros de acilo se utilizan comúnmente.
Principales Productos Formados
Oxidación: Quinonas y compuestos relacionados.
Reducción: Alcoholes y derivados relacionados.
Sustitución: Fenoles alquilados o acilados.
Aplicaciones Científicas De Investigación
4-(4-Isopropilpiperazin-1-il)fenol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Isopropilpiperazin-1-il)fenol está relacionado principalmente con su función como intermedio en la síntesis de agentes antifúngicos. Estos agentes generalmente inhiben la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas, lo que altera la integridad de la membrana celular y conduce a la muerte celular .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(4-Metilpiperazin-1-il)fenol
- 4-(4-Etilpiperazin-1-il)fenol
- 4-(4-Propilpiperazin-1-il)fenol
Singularidad
4-(4-Isopropilpiperazin-1-il)fenol es único debido a la presencia del grupo isopropilo en el anillo de piperazina, que confiere propiedades estéricas y electrónicas distintas. Esta singularidad puede influir en su reactividad y en la actividad biológica de los compuestos derivados de él .
Propiedades
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBPGRMBBHKAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867400 | |
| Record name | 4-[4-(Propan-2-yl)piperazin-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67914-97-0 | |
| Record name | 4-[4-(1-Methylethyl)-1-piperazinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(4-Isopropyl-1-piperazinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-[4-isopropyl-1-piperazinyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)

![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)




![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)



